molecular formula C22H22N2O4 B11629189 (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11629189
M. Wt: 378.4 g/mol
InChI Key: XPDHSYAXXGVTTQ-LDADJPATSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes both aromatic and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzylidene intermediate, followed by the formation of the imidazolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

    Addition: The double bonds in the structure can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C22H22N2O4/c1-3-8-17-11-16(12-18-21(25)24-22(26)23-18)13-19(27-4-2)20(17)28-14-15-9-6-5-7-10-15/h3,5-7,9-13H,1,4,8,14H2,2H3,(H2,23,24,25,26)/b18-12+

InChI Key

XPDHSYAXXGVTTQ-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)NC(=O)N3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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